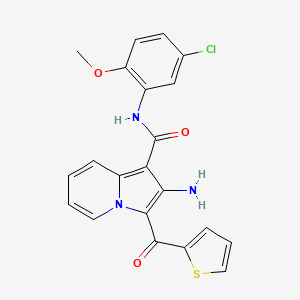

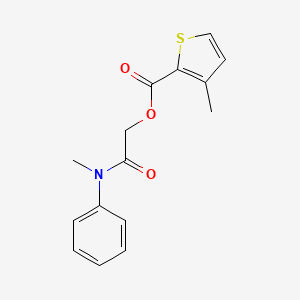

![molecular formula C12H15ClN2O B2510921 4-(4-氨基-4-氧代-1,4-二氢苯并[d][1,3]恶二唑-6-基)苯甲腈盐酸盐 CAS No. 2044712-77-6](/img/structure/B2510921.png)

4-(4-氨基-4-氧代-1,4-二氢苯并[d][1,3]恶二唑-6-基)苯甲腈盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzonitrile derivatives often involves multi-step reactions starting from substituted benzenes or benzonitriles. For instance, the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was achieved through bromination, Grignard reaction, cyanidation, and amination with an overall yield of 49.2% . Similarly, novel tetrazole derivatives were synthesized from p-aminobenzonitrile through a series of reactions including protection, tetrazole formation, hydrolysis, chlorination, and amination .

Molecular Structure Analysis

The molecular structures of benzonitrile derivatives are characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the crystal and molecular structure of a triazinobenzimidazole derivative was determined by X-ray diffraction, revealing the tautomeric form of the compound in the solid state . Additionally, combined experimental and theoretical studies, including density functional theory (DFT), were used to understand the molecular architecture and optoelectronic properties of pyrazole benzonitrile derivatives .

Chemical Reactions Analysis

Benzonitrile derivatives participate in various chemical reactions depending on their functional groups. The reactivity can be influenced by the presence of amino groups, as seen in the synthesis of the title compound in paper , where acetylacetone and 4-aminobenzonitrile were condensed in the presence of formic acid as a catalyst. The inclusion of reactant 4-aminobenzonitrile in the crystal structure of the synthesized compound also affected the molecular packing and hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are closely related to their molecular structures. The presence of amino and nitrile groups can affect the compound's lipophilicity, solubility, and potential for hydrogen bonding. For instance, the design of histamine H3 receptor antagonists around a naphthalene core aimed to enhance lipophilicity and CNS penetration . The antiproliferative activities of the synthesized compounds against human cancer cell lines were also evaluated, with some compounds showing moderate activity .

科学研究应用

合成及衍生物形成

- 4-(4-氨基-4-氧代-1,4-二氢苯并[d][1,3]恶二唑-6-基)苯甲腈盐酸盐作为多种衍生物合成中的中间体。例如,它用于合成二芳基嘧啶 HIV-1 逆转录酶抑制剂 (鞠秀丽,2015)。

生物活性研究

- 在生物和药物研究领域,4-(4-氨基-4-氧代-1,4-二氢苯并[d][1,3]恶二唑-6-基)苯甲腈盐酸盐的衍生物已被研究用于各种活性。例如,一些研究集中于由对氨基苯甲腈合成新型衍生物并评估其抗菌活性 (K. Rao 等,2014)。

在分析化学中的应用

- 与 4-(4-氨基-4-氧代-1,4-二氢苯并[d][1,3]恶二唑-6-基)苯甲腈盐酸盐相关的化合物已被用于开发新型荧光探针。这些探针可以检测活性氧物质,并在各种生物和化学环境中得到应用 (Setsukinai 健一 等,2003)。

材料科学应用

- 在材料科学领域,该化合物的衍生物已被探索其在抑制金属腐蚀中的潜力,特别是在酸性介质中。这在保护材料免受环境退化方面有应用 (A. Chaouiki 等,2018)。

属性

IUPAC Name |

4-(4-aminooxan-4-yl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)12(14)5-7-15-8-6-12;/h1-4H,5-8,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACQBGKNXXANSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminooxan-4-yl)benzonitrile hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

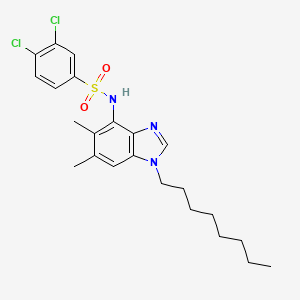

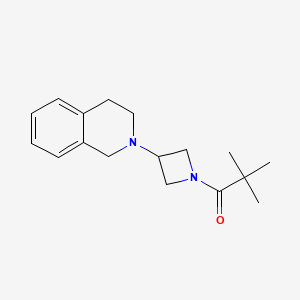

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)

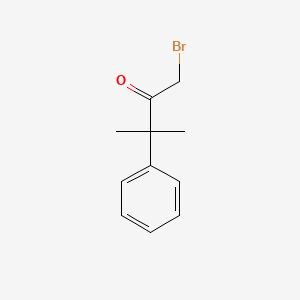

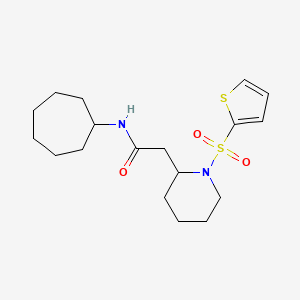

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)

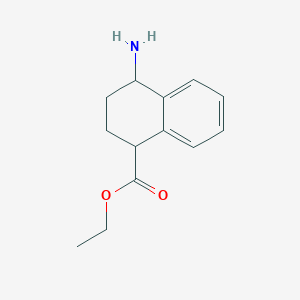

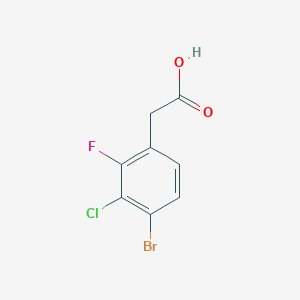

![1,7-dimethyl-3-propyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510853.png)

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2510855.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)

![N-propyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2510859.png)